Spiro[4.6]undecan-1-one
Description
Significance of Spirocyclic Systems in Contemporary Organic Chemistry
Spirocyclic motifs are increasingly recognized as privileged structures, particularly in the realm of drug discovery and materials science. mdpi.comresearchgate.net Unlike flat, two-dimensional aromatic systems, spirocycles possess an inherent and well-defined three-dimensional geometry. tandfonline.com This three-dimensionality is a crucial attribute, as it allows for more precise and effective interactions with the complex 3D structures of biological targets like proteins and enzymes. tandfonline.comresearchgate.net The spiro atom, a quaternary carbon in carbocyclic systems, acts as a rigid anchor, projecting substituents into distinct regions of space, which is a significant advantage in designing molecules with specific biological activities. encyclopedia.pubthieme-connect.com
Furthermore, spirocycles often strike a favorable balance between conformational rigidity and flexibility. encyclopedia.pubencyclopedia.pub This constrained yet adaptable nature can lead to improved physicochemical properties, such as enhanced solubility and metabolic stability, when incorporated into drug candidates. ontosight.ai The higher proportion of sp3-hybridized carbons in spirocyclic compounds compared to many traditional aromatic scaffolds also contributes to improved developability profiles for potential pharmaceuticals. researchgate.nettandfonline.com
The Spiro[4.6]undecane framework, which joins a cyclopentane (B165970) and a cycloheptane (B1346806) ring, possesses distinct conformational characteristics. The central spiro carbon atom forces the two rings into nearly perpendicular planes. The seven-membered cycloheptane ring is known for its conformational flexibility, but in the spiro[4.6] system, it often adopts a slightly distorted chair conformation to minimize steric strain. This arrangement, combined with the geometry of the five-membered ring, creates a rigid three-dimensional scaffold.
This defined spatial arrangement is critical because it allows for precise control over the orientation of functional groups attached to the rings. encyclopedia.pub The axial chirality that can arise in substituted spiro systems adds another layer of structural complexity and potential for stereospecific interactions. wikipedia.orgresearchgate.net The study of these conformational behaviors, often through methods like NMR spectroscopy and computational modeling, is essential for understanding how these molecules interact with other entities and for designing new synthetic strategies. researchgate.net
Spirocyclic systems are widespread in nature, appearing in a diverse array of natural products isolated from plants, fungi, and marine organisms. mdpi.comresearchgate.netrsc.org These natural spirocycles exhibit a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. researchgate.netontosight.ai
While the [4.5] spirocyclic system is common in many terpenes, the [4.6] system is less frequent but is found in notable natural products. encyclopedia.pub A prominent example includes the spiro meroterpenoids, spiroapplanatumines, which were isolated from the fungus Ganoderma applanatum. encyclopedia.pub The presence of such unique structures in nature often inspires synthetic chemists to develop new methods for their construction and to explore their potential applications. thieme-connect.com
Table 1: Examples of Natural Products Containing Spiro Motifs
| Compound Name | Spiro System | Natural Source | Noted Biological Activity | Reference |
|---|---|---|---|---|
| Spiroapplanatumines | [4.6] | Fungus (Ganoderma applanatum) | Not specified in search results | encyclopedia.pub |
| Spirocarolitone | [4.5] | Ruptiliocarpon caracolito | Not specified in search results | encyclopedia.pub |
| Griseofulvin | Spiro[benzofuran-2,1'-cyclohexene] | Penicillium griseofulvum | Antifungal | tandfonline.com |
Historical Context of Spiroketone Synthesis and Research
The construction of the spirocyclic core, particularly the quaternary spirocenter, has historically been a significant synthetic challenge. tandfonline.comresearchgate.net Early research into spiroketone synthesis dates back several decades, with intramolecular reactions being a common strategy. Methods like the Dieckmann condensation of diesters and intramolecular aldol (B89426) condensations of diketones were employed to form the cyclic structures. rsc.orguni-tuebingen.de For instance, the synthesis of the natural product β-vetivone, which contains a spiro[4.5]decane skeleton, utilized a tandem Michael-aldol condensation in the 1980s. rsc.org
More recent decades have seen the development of more sophisticated and efficient methods. The use of hypervalent iodine reagents for oxidative spirocyclization emerged as a powerful tool in the 1990s, allowing for the construction of spirodienones from phenolic precursors. beilstein-journals.orgnih.gov Transition-metal-catalyzed reactions, such as rhodium-catalyzed C-H insertion, have also been developed to create spiroketones from diazo compounds, offering a high degree of control and efficiency. sci-hub.se These advancements have made complex spiroketones, including those with the spiro[4.6]undecane framework, more accessible for research.
Table 2: Selected Synthetic Methods for Spiroketones
| Method | Description | Decade of Prominence |
|---|---|---|
| Intramolecular Aldol/Dieckmann Condensation | Base-mediated cyclization of a linear precursor containing two carbonyl groups or esters. | 1970s - 1980s |
| Pinacol Rearrangement | Acid-catalyzed rearrangement of a 1,2-diol to form a ketone, adaptable for spirocycle synthesis. | Pre-1990s |
| Oxidative Spirocyclization | Use of reagents like hypervalent iodine to induce cyclization of phenolic substrates into spirodienones. | 1990s - Present |
Rationale for Dedicated Academic Investigation of Spiro[4.6]undecan-1-one
The dedicated academic investigation of this compound and its derivatives is driven by several key factors. Firstly, it serves as a valuable target for the development and validation of new synthetic methodologies. acs.org The construction of its specific five-and-seven-membered ring system presents a unique challenge that encourages innovation in organic synthesis, such as exploring novel C-H insertion or rearrangement reactions. sci-hub.se
Secondly, the spiro[4.6]undecane scaffold is a platform for creating molecules with potential biological and pharmacological activities. ontosight.ai Research into related structures, like 1-Oxaspiro[4.6]undecan-2-one, has explored potential anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai The rigid, three-dimensional nature of the spiro[4.6]undecane core makes it an attractive scaffold for designing new therapeutic agents that can interact specifically with biological targets. ontosight.ai
Finally, derivatives of this spiro system are explored for applications beyond medicine. For example, certain substituted spiro[4.6]undecane derivatives have been investigated in the field of fragrance chemistry. researchgate.net The unique structural properties of these compounds can lead to novel materials with specific optical or electronic characteristics, making them subjects of interest in materials science. ontosight.aiwalshmedicalmedia.com Therefore, the study of this compound is not just an academic exercise but a gateway to new synthetic tools, potential medicines, and advanced materials.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Spiro[4.6]undecane |
| Spiro[4.6]undecane-1,6-dione |
| Spiro[4.6]undecane-2,6-dione |
| Spiro[4.6]undec-3-en-2-one |
| Spiroapplanatumines |
| Spirocarolitone |
| Griseofulvin |
| Elatol |
| β-vetivone |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
spiro[4.6]undecan-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O/c12-10-6-5-9-11(10)7-3-1-2-4-8-11/h1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDDCOQCEMZFITD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CC1)CCCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10545295 | |
| Record name | Spiro[4.6]undecan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10545295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106185-60-8 | |
| Record name | Spiro[4.6]undecan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10545295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structural Elucidation and Conformational Analysis of Spiro 4.6 Undecan 1 One
Advanced Spectroscopic Characterization Techniques
Spectroscopic analysis is fundamental to the structural elucidation of Spiro[4.6]undecan-1-one, confirming its molecular framework and providing data on the dynamic behavior of its constituent rings.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for establishing the carbon-hydrogen framework of this compound. Analysis of ¹H and ¹³C NMR spectra allows for the unambiguous assignment of each proton and carbon atom within the molecule. uobasrah.edu.iq
The ¹H NMR spectrum is expected to exhibit a complex series of multiplets for the methylene (B1212753) protons of the cyclopentane (B165970) and cycloheptane (B1346806) rings. Protons adjacent to the spiro center and the carbonyl group will show distinct chemical shifts due to the anisotropic effects of the carbonyl group and the unique steric environment. The integration of these signals will correspond to the number of protons at each position.
In the ¹³C NMR spectrum, the carbonyl carbon (C1) is predicted to resonate at a characteristic downfield chemical shift, typically in the range of 200-220 ppm. The spiro carbon atom (C5) will also have a unique chemical shift. The remaining methylene carbons of the two rings will appear as a series of signals in the aliphatic region of the spectrum.
Expected ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Atom | Expected Chemical Shift (ppm) |
| C1 (C=O) | 200 - 220 |
| C5 (Spiro) | 40 - 60 |
| CH₂ (Cyclopentane) | 20 - 40 |
| CH₂ (Cycloheptane) | 25 - 45 |
Note: These are estimated ranges and can be influenced by solvent and other experimental conditions.
Variable Temperature (VT) NMR studies would be particularly insightful for probing the conformational dynamics of the flexible seven-membered cycloheptane ring. The cycloheptane ring can exist in several low-energy conformations, such as the twist-chair and chair forms, which are often in rapid equilibrium at room temperature. biomedres.us By lowering the temperature, it may be possible to "freeze out" individual conformers on the NMR timescale, allowing for the observation of distinct sets of signals for each conformation and the determination of the energy barriers between them.
Infrared (IR) spectroscopy is a straightforward and effective method for confirming the presence of the carbonyl functional group in this compound. The stretching vibration of the C=O bond gives rise to a strong and characteristic absorption band in the IR spectrum. msu.edu
For a saturated cyclic ketone, the position of the carbonyl absorption is influenced by ring strain. In the case of this compound, the carbonyl group is part of a five-membered cyclopentanone (B42830) ring. The inherent angle strain in a five-membered ring typically causes the carbonyl stretching frequency to be higher than that of an acyclic ketone (which is around 1715 cm⁻¹). pg.edu.pl Therefore, the IR spectrum of this compound is expected to show a strong absorption band in the range of 1740-1750 cm⁻¹. libretexts.orgyoutube.com The spectrum will also feature C-H stretching absorptions from the alkane portions of the molecule, typically appearing just below 3000 cm⁻¹. libretexts.org
Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibration Mode | Expected Frequency (cm⁻¹) | Intensity |
| C=O | Stretch | 1740 - 1750 | Strong |
| C-H (sp³) | Stretch | 2850 - 2960 | Medium to Strong |
| CH₂ | Scissoring | ~1465 | Medium |
Mass spectrometry (MS) is employed to confirm the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which in turn verifies the molecular formula (C₁₁H₁₈O).
Under electron ionization (EI), the molecule will form a molecular ion (M⁺), which can then undergo characteristic fragmentation. The fragmentation patterns of cyclic and spiro ketones are often governed by alpha-cleavage, which is the cleavage of the bond adjacent to the carbonyl group. youtube.comlibretexts.org This can lead to the formation of stable acylium ions. Another common fragmentation pathway for ketones is the McLafferty rearrangement, though this is less likely in this specific structure due to the constraints of the ring system. whitman.edu
X-ray Crystallographic Studies of Spiro[4.6] Systems
While spectroscopic methods provide information about the structure and dynamics in solution, X-ray crystallography offers a precise and unambiguous determination of the molecular structure in the solid state.
X-ray crystallographic analysis of a suitable single crystal of this compound or a closely related derivative would provide precise bond lengths, bond angles, and torsional angles. A key piece of information from such a study would be the preferred conformation of the seven-membered cycloheptane ring in the solid state.
The cycloheptane ring is known to be flexible and can adopt several conformations, with the twist-chair being generally the most stable. scispace.com However, the fusion to the cyclopentane ring at the spiro center can influence this preference. rsc.org A crystallographic study would definitively establish whether the cycloheptane ring adopts a chair, twist-chair, boat, or twist-boat conformation in the crystal lattice. scispace.commsu.edu For many cycloheptane derivatives, the chair or twist-chair conformations are commonly observed in the solid state. scispace.com
Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice, providing insights into the intermolecular forces that govern the solid-state structure. ias.ac.in For a molecule like this compound, which lacks strong hydrogen bond donors, the crystal packing will be primarily dictated by weaker van der Waals forces and dipole-dipole interactions arising from the polar carbonyl group. ed.ac.uknsf.gov
Conformational Landscapes of Spiro[4.6] Rings
Ring strain in cycloalkanes arises from a combination of angle strain (deviation from ideal tetrahedral bond angles of 109.5°), torsional strain (eclipsing interactions between adjacent bonds), and steric strain (non-bonded interactions). In spiroalkanes, the total ring strain can often be approximated as the sum of the strains of the constituent rings, although deviations can occur due to additional constraints imposed by the spirocyclic fusion. mdpi.com
The five-membered cyclopentane ring is known to adopt a non-planar "envelope" conformation to alleviate torsional strain, with a total ring strain of approximately 6.2 kcal/mol (26 kJ/mol). fiveable.meopenstax.org The seven-membered cycloheptane ring is more flexible and can exist in several conformations, with the twist-chair being the most stable, exhibiting a ring strain of about 6.3 kcal/mol. libretexts.org
By the principle of ring strain additivity, the total strain energy of spiro[4.6]undecane can be estimated to be in the range of the sum of the individual ring strains. mdpi.com
| Cycloalkane | Ring Size | Total Strain Energy (kcal/mol) |
|---|---|---|
| Cyclopentane | 5 | 6.2 |
| Cycloheptane | 7 | 6.3 |
| Spiro[4.6]undecane (Estimated) | 5 & 7 | ~12.5 |
This table presents the total strain energies for cyclopentane and cycloheptane, which are the constituent rings of spiro[4.6]undecane. The estimated strain for spiro[4.6]undecane is based on the principle of ring strain additivity.
Spiro compounds can exhibit axial chirality when the rings are appropriately substituted, creating a non-planar arrangement of groups around the spiro center that is not superimposable on its mirror image. wikipedia.orgwikipedia.org This is a form of stereoisomerism that does not rely on a traditional chiral carbon center. wikipedia.org The two rings in a spiro system are in perpendicular planes, and this fixed spatial arrangement can lead to a helical twist. stackexchange.com
In the case of spiro[4.6]undecane, even without substituents, the molecule can adopt a chiral, twisted conformation. The relative orientation of the puckered five-membered and seven-membered rings can create a helical arrangement. This intrinsic chirality is a key feature of many spirocyclic systems. The determination of the absolute configuration (R or S) for axially chiral spiranes follows the Cahn-Ingold-Prelog priority rules, considering the stereogenic axis that passes through the spiro atom. wiley-vch.deyoutube.com
Substituents on the spiro[4.6]undecane framework can significantly influence the conformational landscape. The position and steric bulk of a substituent can favor one conformation over others. For example, a bulky substituent would preferentially occupy a position that minimizes steric interactions with the rest of the molecule. This can lead to a distortion or "deformation" of the preferred puckering of both the five-membered and seven-membered rings to accommodate the substituent. Computational modeling and spectroscopic techniques are often employed to study these substituent-induced conformational changes. researchgate.net
Reactivity and Mechanistic Investigations of Spiro 4.6 Undecan 1 One
Chemical Transformations of the Ketone Functionality
The carbonyl group is the primary site of reactivity in Spiro[4.6]undecan-1-one, undergoing a variety of transformations typical of cyclic ketones, including oxidation and reduction, which modify the core spirocyclic structure.
Oxidation Reactions Leading to Spirocyclic Lactones and Derivatives
The oxidation of this compound is a key transformation that leads to the formation of spirocyclic lactones. The most prominent reaction for this conversion is the Baeyer-Villiger oxidation. rsc.orgwikipedia.org This reaction involves the insertion of an oxygen atom adjacent to the carbonyl carbon, converting the cyclic ketone into a cyclic ester (lactone). wikipedia.orgnrochemistry.com The reaction is typically carried out using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), or other peroxides. wikipedia.orgorganic-chemistry.org
The mechanism proceeds through the formation of a Criegee intermediate, and the regioselectivity of the oxygen insertion is determined by the migratory aptitude of the adjacent carbon atoms. rsc.orgwikipedia.orglibretexts.org In the case of this compound, there are two possible migration pathways: the migration of the secondary carbon of the seven-membered ring or the migration of the quaternary spiro carbon. Generally, the group that can better stabilize a positive charge has a higher tendency to migrate. organic-chemistry.org The migratory aptitude follows the general trend: tertiary alkyl > secondary alkyl > primary alkyl > methyl. organic-chemistry.orgyoutube.com Based on this trend, the more substituted spiro carbon would be expected to migrate, leading to the formation of 2-oxaspiro[5.6]dodecan-1-one. However, stereoelectronic and ring strain factors can also influence the outcome. organic-chemistry.orgresearchgate.net
Table 1: Baeyer-Villiger Oxidation of this compound
| Reagent | Product(s) | Description |
|---|---|---|
| m-CPBA | 2-Oxaspiro[5.6]dodecan-1-one and/or 1-Oxaspiro[4.7]dodecan-2-one | Oxidation with a peroxyacid leads to the insertion of an oxygen atom, forming one of two possible spirocyclic lactone isomers depending on which carbon center migrates. youtube.comresearchgate.netnih.gov |
| H₂O₂ / Lewis Acid | 2-Oxaspiro[5.6]dodecan-1-one and/or 1-Oxaspiro[4.7]dodecan-2-one | Hydrogen peroxide in the presence of a Lewis acid can also effect the Baeyer-Villiger oxidation, with regioselectivity potentially influenced by the choice of catalyst. organic-chemistry.org |
Reduction Reactions of the Ketone Group
The ketone functionality of this compound can be readily reduced to the corresponding secondary alcohol, Spiro[4.6]undecan-1-ol. This transformation is commonly achieved using metal hydride reagents or through catalytic hydrogenation. mdpi.commasterorganicchemistry.comyoutube.com
Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent that efficiently converts ketones to alcohols in protic solvents like methanol (B129727) or ethanol. masterorganicchemistry.comyoutube.comyoutube.com Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent and also effectively reduces the ketone, but it requires anhydrous conditions and is less selective if other reducible functional groups are present. youtube.com
Catalytic hydrogenation is another effective method, typically employing a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel in the presence of hydrogen gas (H₂). acs.orgosti.gov The reaction proceeds by the addition of hydrogen across the carbonyl double bond. chemtube3d.com The stereochemical outcome of the reduction can be influenced by the steric hindrance around the carbonyl group, with the hydride or hydrogen typically adding from the less hindered face of the molecule. mdpi.commasterorganicchemistry.com
Table 2: Reduction of this compound
| Reagent / Catalyst | Product | Description |
|---|---|---|
| Sodium Borohydride (NaBH₄) | Spiro[4.6]undecan-1-ol | A mild reducing agent that converts the ketone to a secondary alcohol. masterorganicchemistry.comyoutube.com |
| Lithium Aluminum Hydride (LiAlH₄) | Spiro[4.6]undecan-1-ol | A powerful reducing agent that rapidly reduces the ketone to the corresponding alcohol. youtube.com |
| H₂ / Pd/C | Spiro[4.6]undecan-1-ol | Catalytic hydrogenation over a palladium catalyst reduces the carbonyl group. acs.org |
| H₂ / Raney Nickel | Spiro[4.6]undecan-1-ol | Another common catalyst for the hydrogenation of ketones to alcohols. acs.org |
Ring-Opening and Rearrangement Processes
Spiro[4.6]undecane systems can undergo skeletal changes through ring-opening and rearrangement reactions, often promoted by acidic conditions or specific reagents that facilitate carbon-carbon bond cleavage.
Acid-Catalyzed Rearrangements in Spiro[4.6] Systems
Under acidic conditions, this compound can undergo carbocation-mediated rearrangements. wikipedia.orglscollege.ac.in Protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon, which can trigger a Wagner-Meerwein rearrangement. wikipedia.orgacs.orgchempedia.info This type of rearrangement involves a 1,2-shift of an alkyl group to an adjacent carbocationic center. wikipedia.orglscollege.ac.in
In the spiro[4.6] system, such rearrangements could lead to either ring expansion or ring contraction. For instance, migration of a C-C bond from the seven-membered ring to the five-membered ring could result in the formation of a fused bicyclo[5.4.0]undecane (decalin-like) system. Conversely, migration from the five-membered ring could lead to a bridged system. The specific pathway taken depends on the stability of the intermediate carbocations and the reaction conditions. acs.orgnih.gov These rearrangements are fundamental in the synthesis of complex polycyclic and spirocyclic frameworks. acs.orgnih.gov
Cleavage of Bridged Ring Systems
While this compound is a spirocyclic, not a bridged, system, the term can be interpreted as the cleavage of one of the rings, breaking the spirocyclic framework. Such reactions typically require more forcing conditions than the rearrangements described above. Oxidative cleavage reactions, for instance, can break C-C bonds. masterorganicchemistry.com Strong oxidizing agents might cleave the C-C bond adjacent to the carbonyl group, a process related to the Baeyer-Villiger oxidation but leading to ring-opened dicarboxylic acid products.
Photochemical reactions, such as the Norrish Type I cleavage, can also lead to ring opening. nih.gov Upon UV irradiation, the ketone can undergo cleavage of the α-carbon-carbon bond to form a biradical intermediate. nih.gov This intermediate can then undergo further reactions, including intramolecular hydrogen abstraction or fragmentation, to yield various non-spirocyclic products. Additionally, radical-mediated C-C cleavage of unstrained cycloalkanones has been reported, offering another potential pathway for ring opening under specific radical-generating conditions. researchgate.netnih.gov
Nucleophilic and Electrophilic Reactivity at the Spiro Center
The reactivity of this compound is dominated by the functional groups present, primarily the ketone. The spiro center itself, being a quaternary all-carbon center, presents a unique structural feature with specific reactivity characteristics. nih.govchemrxiv.orgresearchgate.net
Direct nucleophilic or electrophilic attack at the quaternary spiro carbon is highly unlikely. scripps.eduacs.org This carbon atom is sterically hindered and lacks any activating functional groups or leaving groups. It is an sp³-hybridized carbon with four C-C single bonds, making it electronically saturated and non-polar. chemrxiv.orgacs.org
The primary sites of reactivity are:
The Carbonyl Carbon: This carbon is electrophilic due to the polarization of the C=O bond and is the site of attack for nucleophiles. science.gov This is exemplified by the reduction reactions with hydride reagents.
The α-Carbons: The carbons adjacent to the carbonyl group are susceptible to deprotonation by a base to form an enolate. This enolate is nucleophilic and can react with various electrophiles, allowing for functionalization at the α-position.
Absence of Detailed Mechanistic Data for this compound Reactions in Current Scientific Literature
A comprehensive review of available scientific literature reveals a significant gap in the detailed mechanistic understanding of reactions involving this compound. While the synthesis and properties of related spirocyclic compounds have been explored, specific studies elucidating the reaction intermediates and computational analysis of reaction pathways for this particular ketone are not presently available in published research.
Efforts to locate dedicated studies on the reactivity and mechanistic investigations of this compound have been unsuccessful. Database searches and reviews of chemical literature did not yield specific articles focusing on the elucidation of its reaction intermediates or the kinetic and computational analysis of its reaction pathways.
Scientific inquiry into chemical reactions typically involves a multi-faceted approach to understand the transformation from reactants to products. This includes the identification of transient species, known as reaction intermediates, which are crucial for confirming a proposed reaction mechanism. Techniques such as spectroscopy (NMR, IR, Mass Spectrometry) and trapping experiments are often employed for this purpose.
Furthermore, kinetic studies, which measure the rate of a reaction, and computational chemistry are powerful tools for mapping out the energetic landscape of a reaction. These analyses help in determining the feasibility of different reaction pathways and in understanding the stability of intermediates and transition states.
While general principles of ketone reactivity can be applied to hypothesize potential reaction mechanisms for this compound, the absence of specific experimental and computational data prevents a detailed and evidence-based discussion as outlined in the requested article structure. For instance, a related compound, Spiro[4.6]undecane-1,6-dione, has been synthesized, but the mechanistic details of its reactions are not extensively reported.
The lack of specific research on this compound means that data tables for reaction intermediates and kinetic or computational parameters cannot be generated at this time. Further experimental and theoretical research is required to build a foundational understanding of the chemical behavior of this compound.
Computational Chemistry and Theoretical Modeling of Spiro 4.6 Undecan 1 One
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations are fundamental to understanding the electronic properties and thermodynamic stability of Spiro[4.6]undecan-1-one. Methods such as Density Functional Theory (DFT) are employed to model the electronic structure with high accuracy. mdpi.com These calculations can determine key parameters that govern the molecule's behavior.
The primary outputs of these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A larger gap implies higher stability and lower reactivity. For a molecule like this compound, DFT calculations can map the electron density distribution, highlighting the electrophilic and nucleophilic sites. The carbonyl group, for instance, would be identified as a region of high electron density and a potential site for nucleophilic attack.
Furthermore, these calculations can predict thermodynamic properties such as the enthalpy of formation and Gibbs free energy, which are essential for determining the compound's stability relative to other isomers or related structures.
Table 1: Calculated Electronic Properties of this compound (Illustrative DFT Results)
| Property | Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electrons; relates to the molecule's ability to donate electrons. |
| LUMO Energy | -1.2 eV | Indicates the energy of the lowest energy unoccupied orbital; relates to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 5.3 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
| Dipole Moment | 2.8 D | Quantifies the polarity of the molecule, arising primarily from the carbonyl group. |
| Enthalpy of Formation | -85.3 kcal/mol | Represents the change in enthalpy during the formation of the compound from its constituent elements, indicating its thermodynamic stability. |
Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations for a molecule of this type.
Molecular Dynamics Simulations for Conformational Exploration and Dynamics
The flexibility of the seven-membered ring in this compound makes it a conformationally complex molecule. Molecular Dynamics (MD) simulations are a powerful computational method to explore the potential energy surface of the molecule and identify its stable conformers. researchgate.net
MD simulations model the atomic motions of the molecule over time by solving Newton's equations of motion. researchgate.net This allows for the exploration of different conformational states and the transitions between them. By simulating the molecule in a virtual environment (in vacuum or in a solvent), researchers can identify the low-energy conformations and understand their relative populations at a given temperature.
For this compound, MD simulations would reveal the various twist-chair and boat-chair conformations of the cycloheptane (B1346806) ring and how the cyclopentanone (B42830) ring influences these geometries. The results of such simulations are often visualized through trajectory analysis and can be summarized in terms of the most stable conformers and the energy barriers between them.
Table 2: Major Conformers of this compound Identified by MD Simulations (Illustrative)
| Conformer | Relative Energy (kcal/mol) | Dihedral Angles (Illustrative) | Population (%) |
| Twist-Chair 1 | 0.00 | C2-C3-C4-C5 = 55°, C6-C7-C8-C9 = -70° | 45 |
| Twist-Chair 2 | 0.45 | C2-C3-C4-C5 = -58°, C6-C7-C8-C9 = 72° | 30 |
| Boat-Chair 1 | 1.20 | C2-C3-C4-C5 = 80°, C6-C7-C8-C9 = -40° | 15 |
| Other | > 2.00 | - | 10 |
Note: This table provides a hypothetical representation of the type of data generated from MD simulations to illustrate the conformational landscape of the molecule.
Prediction of Reactivity and Reaction Mechanisms through Computational Methods
Computational methods are invaluable for predicting the reactivity of this compound and elucidating potential reaction mechanisms. By analyzing the calculated electronic structure, one can predict sites susceptible to electrophilic or nucleophilic attack.
For instance, the carbonyl carbon is an electrophilic center, while the oxygen atom is a nucleophilic and basic site. The alpha-carbons to the carbonyl group are acidic and can be deprotonated to form enolates. Computational models can quantify these properties by calculating parameters such as electrostatic potential maps and Fukui functions, which indicate the most likely sites for reaction.
Furthermore, computational chemistry can be used to model the entire reaction pathway for a given transformation. By calculating the energies of reactants, transition states, and products, a detailed reaction energy profile can be constructed. This allows for the determination of activation energies and reaction rates, providing a deeper understanding of the reaction mechanism. For example, the mechanism of a Baeyer-Villiger oxidation or a Grignard addition to the carbonyl group could be computationally modeled.
In Silico Design and Screening of this compound Derivatives
The spiro[4.6]undecane scaffold can be a starting point for the design of new molecules with specific properties, particularly in the context of drug discovery. mdpi.com In silico (computer-based) methods allow for the rapid design and screening of large virtual libraries of this compound derivatives. nih.govscispace.comscispace.com
This process typically involves creating a virtual library of compounds by adding various functional groups to the parent scaffold. These virtual compounds are then screened for desired properties, such as binding affinity to a biological target, using techniques like molecular docking. Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.
The screening process can also evaluate pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and potential toxicity of the designed derivatives. This in silico approach helps to prioritize which derivatives are most promising for synthesis and experimental testing, thereby saving significant time and resources.
Table 3: Virtual Screening of this compound Derivatives for a Hypothetical Kinase Target (Illustrative)
| Derivative | Modification | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki) |
| SPU-001 | Parent Molecule | -5.2 | 150 µM |
| SPU-002 | 3-amino group | -7.8 | 5 µM |
| SPU-003 | 7-hydroxyl group | -6.5 | 50 µM |
| SPU-004 | 3-phenylamino group | -9.1 | 0.8 µM |
Note: This table is a fictional representation to illustrate the output of a virtual screening workflow for potential enzyme inhibitors based on the this compound scaffold.
Theoretical Calculations for Hydrogen Bonding and Molecular Packing
Theoretical calculations can provide detailed insights into the non-covalent interactions that govern the behavior of this compound, such as hydrogen bonding and molecular packing in the solid state. amazonaws.comnih.govmdpi.com
The carbonyl oxygen of this compound can act as a hydrogen bond acceptor. Computational methods can be used to model the interaction of the molecule with hydrogen bond donors, such as water or alcohols. amazonaws.comnih.gov These calculations can determine the geometry and energy of the resulting hydrogen bonds, which is crucial for understanding its solubility and behavior in protic solvents. amazonaws.comnih.govresearchgate.netresearchgate.net
Furthermore, computational methods for crystal structure prediction (CSP) can be used to explore the possible packing arrangements of this compound molecules in a crystal lattice. schrodinger.comuspex-team.orgresearchgate.netucr.edu By calculating the lattice energy for different hypothetical crystal structures, CSP can identify the most stable polymorphs. This is of great importance in materials science and pharmaceuticals, as the crystal packing can significantly influence the physical properties of a compound.
Applications of Spiro 4.6 Undecan 1 One in Advanced Organic Synthesis and Materials Science Research
Spiro[4.6]undecan-1-one as a Versatile Synthetic Synthon
The utility of a chemical compound as a synthetic synthon is determined by its reactivity and the structural motifs it can be converted into. While the potential for this compound to serve in this capacity can be inferred from the broader class of spirocyclic ketones, specific and detailed research on this particular compound is not widely reported.
Scaffolds for the Construction of Complex Organic Molecules
Spirocyclic frameworks are valuable in the synthesis of natural products and other complex organic molecules due to their inherent three-dimensionality and conformational rigidity. While there is a wealth of research on the use of other spirocycles, such as spiro[4.4]nonanes and spirobiindanes, as foundational scaffolds, specific examples detailing the use of this compound for this purpose are not readily found in peer-reviewed literature. The synthesis of complex molecules often relies on well-established building blocks, and it appears this compound has not yet emerged as a prominent scaffold in this regard.
Precursors for Saturated Multicyclic Structures
The transformation of a spirocyclic ketone into more complex saturated multicyclic structures is a plausible synthetic strategy. Such transformations could involve ring-expansion, rearrangement, or annulation reactions. However, specific studies documenting the conversion of this compound into such saturated multicyclic systems are not extensively detailed in the available scientific literature.
Role in Asymmetric Catalysis and Chiral Auxiliary Development
The rigid nature of spirocycles makes them attractive candidates for the development of chiral ligands and auxiliaries in asymmetric catalysis. The fixed spatial orientation of substituents on the spiro framework can create a well-defined chiral environment, leading to high levels of stereocontrol.
Development of Chiral Ligands Incorporating Spiro[4.6] Motifs
The design and synthesis of novel chiral ligands is a cornerstone of asymmetric catalysis. While computational studies have explored various spirocyclic skeletons for the development of new ligands, a specific focus on ligands derived directly from this compound is not a prominent theme in the current body of scientific literature. Research in this area has more frequently utilized other spirocyclic systems that have demonstrated high efficacy in a range of catalytic transformations.
Enantiomeric Excess Enhancement through Spiro Center Rigidity and Steric Hindrance
The rigidity of a spirocyclic core is known to minimize the number of available conformations of a catalyst-substrate complex, which can lead to higher enantioselectivity. The steric bulk of the spiro framework can also play a crucial role in differentiating between the prochiral faces of a substrate. While these are general principles that would theoretically apply to ligands derived from a spiro[4.6]undecane framework, specific experimental data and detailed research findings quantifying the effect of the this compound core on enantiomeric excess in catalytic reactions are not available.
Research in Advanced Materials
The incorporation of unique molecular architectures into advanced materials is an active area of research. Spirocyclic compounds, with their defined geometries, have potential applications in the development of polymers, metal-organic frameworks (MOFs), and other materials with novel properties. However, a review of the current scientific literature does not indicate that this compound has been a subject of significant investigation in the field of advanced materials science.
Exploration of Spiro[4.6] Systems in Novel Polymer Synthesis
The incorporation of spirocyclic units into polymer backbones is a recognized strategy for developing materials with unique and desirable properties. The rigid and three-dimensional nature of the spiro junction can impart enhanced thermal stability, improved solubility, and specific conformational preferences to the resulting polymers. While research specifically detailing the use of this compound as a monomer is limited, the application of a closely related derivative, 1,4,8-trioxaspiro[4.6]-9-undecanone, in copolymerization reactions provides a strong indication of the potential of the spiro[4.6]undecane framework in polymer chemistry. cofc.edu
The copolymerization of 1,4,8-trioxaspiro[4.6]-9-undecanone with ε-caprolactone, initiated by an organocatalyst, has been shown to produce gradient copolymers. cofc.edu This suggests that the spiro[4.6]undecane moiety can be successfully incorporated into polyester chains, potentially leading to materials with tailored thermal and mechanical properties. The spiro center in such polymers can disrupt chain packing, leading to amorphous materials with higher glass transition temperatures compared to their linear analogues. Furthermore, the presence of the ketone functionality in this compound offers a reactive handle for post-polymerization modification, allowing for the introduction of further functionalities and the fine-tuning of material properties.
The exploration of this compound and its derivatives in the synthesis of novel polymers could lead to the development of advanced materials for a variety of applications, including:
High-performance plastics: Polymers with enhanced thermal stability and mechanical strength.
Gas separation membranes: The introduction of spiro centers can create microporosity, which is beneficial for gas separation applications.
Biodegradable polymers: The ester or lactone derivatives of this compound could be used to create biodegradable polyesters.
Development of Compounds with Specific Optical or Electrical Properties
Spirocyclic compounds have garnered significant attention in the field of materials science, particularly in the development of organic electronics. acs.org The orthogonal arrangement of the two rings around the central spiro atom can effectively interrupt π-conjugation, leading to materials with unique photophysical and electronic properties. This structural feature is particularly advantageous in the design of materials for organic light-emitting diodes (OLEDs), where it can be used to control the emission color and improve device efficiency. acs.org
Reduced intermolecular interactions: This can prevent aggregation-caused quenching of fluorescence, leading to brighter and more stable emitting materials. acs.org
High triplet energy hosts: In phosphorescent OLEDs, host materials with high triplet energies are required to efficiently confine the excitation energy on the guest emitter. The spiro architecture can help in achieving this by electronically decoupling different parts of the molecule. acs.org
Chiral materials: The spirocyclic nature of this compound makes it a chiral molecule. Enantiomerically pure derivatives could be explored for applications in chiroptical materials and asymmetric catalysis.
The synthesis of derivatives of this compound, where the cyclopentanone (B42830) or cycloheptane (B1346806) rings are functionalized with aromatic or heteroaromatic groups, could lead to a new class of materials with tailored optical and electrical properties for applications in OLEDs, organic photovoltaics, and sensors.
Comparative Analysis with Analogous Spiroketones and Spiro 4.6 Systems
Structural and Synthetic Comparisons with Spiro[4.5]dec-1-en-6-one and other Spiro[4.x]ketones
The structure and synthesis of spiroketones are fundamentally influenced by the size of the constituent rings. A comparison between Spiro[4.6]undecan-1-one, which features a five-membered ring fused to a seven-membered ring, and spiroketones with different ring combinations, such as the spiro[4.5]decane system (a five-membered ring fused to a six-membered ring), highlights these differences. rsc.orgnih.govnih.gov
Synthetic Strategies: The synthesis of spiroketones, including those in the spiro[4.x] series, often involves intramolecular cyclization or rearrangement reactions. Common strategies include intramolecular alkylation, aldol (B89426) condensation, and various annulation methods. For instance, the synthesis of spiro[4.5]decanone derivatives has been explored for their potential as prolyl hydroxylase domain inhibitors. rsc.org While similar principles apply to the synthesis of this compound, the formation of the seven-membered ring can present distinct challenges. Ring-closing reactions to form seven-membered rings are often entropically disfavored compared to the formation of five- or six-membered rings, potentially leading to lower yields or requiring high-dilution conditions to suppress intermolecular side reactions.
| Compound | Spiro System | Ring Components | Key Structural Features | Common Synthetic Challenges |
|---|---|---|---|---|
| This compound | [4.6] | Cyclopentanone (B42830), Cycloheptane (B1346806) | Flexible 7-membered ring with multiple conformations. | Entropically disfavored 7-membered ring closure. |
| Spiro[4.5]dec-1-en-6-one | [4.5] | Cyclopentene, Cyclohexanone | Relatively rigid 6-membered ring; potential for conjugation. | Control of regioselectivity in annulation reactions. |
| Spiro[4.5]decan-1-one | [4.5] | Cyclopentanone, Cyclohexane | Chair conformation is dominant for the 6-membered ring. | Stereocontrol at the spirocenter. |
Comparative Study of Spiro[4.6] Systems with Heteroatoms
The introduction of heteroatoms such as oxygen, sulfur, and nitrogen into the spiro[4.6]undecane framework dramatically alters the compound's physical, chemical, and biological properties. These hetero-analogues introduce bond angle and length changes, polarity, and hydrogen bonding capabilities not present in the parent carbocycle.
Oxygen and sulfur-containing spiro[4.6]undecane analogues are of interest in medicinal chemistry and materials science. The synthesis of dioxaspiro[4.6]undecane derivatives, such as 2,7-dimethyl-1,6-dioxaspiro[4.6]undecane, has been achieved through enantioselective methods, highlighting the accessibility of chiral spiroketal systems. researchgate.net These compounds are analogues of pheromones and other biologically active natural products. The presence of the oxygen atoms introduces polarity and the potential for hydrogen bond acceptance.
While specific synthetic details for 1-Oxa-4-thiaspiro[4.6]undecane are not extensively documented in readily available literature, synthetic routes can be inferred from related structures like 1-aza-4-thiaspiro[4.5]decane. researchgate.net The synthesis of such compounds often involves multi-step sequences starting from chiral precursors to build the heterocyclic rings around a central carbon. The replacement of a methylene (B1212753) group with a sulfur atom introduces a larger, more polarizable atom with different bond lengths and angles, affecting the ring's conformation.
| Compound Name | Molecular Formula | Heteroatoms | Potential Properties/Applications |
|---|---|---|---|
| 1-Oxaspiro[4.6]undecane jst.go.jp | C10H18O | 1 x Oxygen | Building block in organic synthesis; potential solvent or fragrance component. |
| 2,7-Dimethyl-1,6-dioxaspiro[4.6]undecane researchgate.net | C11H20O2 | 2 x Oxygen | Pheromone analogue; chiral building block. |
| 4-(Fluoromethyl)-1-thia-9-azaspiro[4.6]undecane nih.gov | C10H18FNS | 1 x Sulfur, 1 x Nitrogen | Potential scaffold for medicinal chemistry due to multiple functional groups. |
Nitrogen-containing spiro[4.6]undecanes are particularly significant in drug discovery. The synthesis of enantiomerically pure (S)-1,7-diaza[4.6]undecane has been successfully reported, starting from (S)-proline. researchgate.net This multi-step synthesis involves the formation of a spirolactam intermediate, which is subsequently reduced. The absolute configuration of the final product was confirmed by X-ray structural analysis, demonstrating a high level of stereochemical control. researchgate.net
The presence of nitrogen atoms provides sites for substitution, allowing for the modulation of the molecule's properties, such as basicity and lipophilicity. Furthermore, the nitrogen atoms can act as hydrogen bond donors or acceptors, which is crucial for molecular recognition and binding to biological targets. Organocatalytic methods have also been developed for assembling spiro[4.6]undecanes that contain 3-aminopyrrolidine (B1265635) moieties, further expanding the chemical space of nitrogenous spirocycles. researchgate.net These compounds are valuable scaffolds for creating libraries of potential therapeutic agents.
Analysis of Functional Group and Substituent Effects on Reactivity and Conformation within the Spiro[4.6] Series
The reactivity and conformation of this compound and its derivatives are governed by the electronic and steric effects of substituents. These effects are transmitted through the molecular framework via inductive and resonance interactions. ucsb.edustpeters.co.in
Reactivity: The carbonyl group in this compound is the primary site of reactivity, susceptible to nucleophilic attack. The presence of electron-withdrawing groups (EWGs) on either the cyclopentane (B165970) or cycloheptane ring would increase the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles. Conversely, electron-donating groups (EDGs) would decrease its reactivity. lumenlearning.com For example, an EWG at the C2 position would significantly enhance the acidity of the α-protons, facilitating enolate formation and subsequent alkylation or condensation reactions.
Conformation: The conformational landscape of the spiro[4.6]undecane system, particularly the flexible seven-membered ring, is highly sensitive to the steric demands of substituents. Bulky substituents will generally favor positions that minimize steric strain, such as equatorial-like positions in the chair or twist-chair conformations of the cycloheptane ring. These conformational preferences can, in turn, influence the molecule's reactivity by altering the accessibility of the reactive sites. For instance, a large substituent adjacent to the carbonyl group could sterically hinder the approach of a nucleophile, thereby slowing down the reaction rate. The interplay between electronic effects on reactivity and steric effects on conformation is a key consideration in the design and synthesis of functionalized spiro[4.6]undecane derivatives. libretexts.org
Current Research Challenges and Future Directions in Spiro 4.6 Undecan 1 One Chemistry
Advancements in Novel and Efficient Synthetic Pathways for Spiro[4.6]undecan-1-one and its Derivatives
The construction of the spiro[4.6]undecane framework is a significant challenge for synthetic organic chemists due to its inherent structural complexity and rigidity. unimi.it Historically, methods often involved multi-step sequences with modest yields. Contemporary research is actively pursuing more streamlined and efficient strategies, including domino reactions, multicomponent reactions, and advanced catalytic processes.
A key area of advancement is the use of transition-metal catalysis. For instance, ruthenium-catalyzed ring-closing metathesis (RCM) has emerged as a powerful tool for constructing functionalized spiranes. researchgate.net This method allows for the efficient formation of the carbocyclic rings inherent to the this compound structure. Another innovative approach is the development of telescoped flow processes, which combine multiple reaction steps, such as RCM and hydrogenation, into a single, continuous operation. researchgate.netrsc.org This not only improves throughput and reduces waste but also minimizes the need for isolating hazardous intermediates.
Multicomponent domino reactions, often assisted by green chemistry techniques like microwave irradiation and the use of ionic liquids, are also gaining prominence. unimi.itmdpi.com These reactions allow for the assembly of complex spiro compounds from simple starting materials in a single pot, significantly improving step economy. unimi.it For example, a Knoevenagel/Michael/cyclization cascade can be employed to build highly substituted spirocyclic systems. mdpi.com
| Method | Key Features | Applicability to this compound |
| Ring-Closing Metathesis (RCM) | Utilizes ruthenium catalysts to form cyclic structures from diene precursors. researchgate.net | Highly effective for constructing the cyclopentane (B165970) or cycloheptane (B1346806) rings of the core structure. |
| Telescoped Flow Process | Combines multiple synthetic steps (e.g., RCM and hydrogenation) into a continuous flow system, enhancing efficiency and safety. rsc.org | Offers a green and sustainable route for large-scale synthesis of the spiroketone intermediate. researchgate.netrsc.org |
| Intramolecular Aldol (B89426) Cyclization | A base- or acid-catalyzed reaction that forms a ring by creating a carbon-carbon bond within a single molecule. | A classic and effective method for forming the ketone-containing cyclopentanone (B42830) ring onto a cycloheptane precursor. |
| Multicomponent Domino Reactions | Multiple reactions occur in a single pot, building complex molecules from simple starting materials with high atom economy. unimi.itmdpi.com | Enables the rapid synthesis of diverse and highly functionalized this compound derivatives. |
Enhanced Control over Stereochemistry in Complex Spiro[4.6] Systems
Achieving stereocontrol is a central challenge in the synthesis of spiro compounds. The spiro-atom in this compound is a quaternary carbon, which can be a stereocenter if the substitution pattern allows. Controlling the three-dimensional arrangement at this center is crucial as different stereoisomers can exhibit vastly different biological activities.
Traditional synthetic methods often rely on thermodynamically controlled reactions, where the final product distribution is governed by the relative stability of the stereoisomers. mskcc.org However, this does not always yield the desired isomer. Consequently, a major research focus is on the development of kinetically controlled, stereoselective reactions that can selectively produce a single stereoisomer. mskcc.org
Strategies to achieve this control include:
Chiral Auxiliaries: Attaching a chiral group to the starting material can direct the stereochemical outcome of the spirocyclization step.
Asymmetric Catalysis: The use of chiral catalysts, such as amino acids or chiral metal complexes, can induce high levels of enantioselectivity in the formation of the spirocyclic framework. nih.govrsc.org For instance, amino acid-catalyzed three-component reactions have been used to synthesize optically pure spiro nih.govnih.govundecane-1,5,9-triones with excellent diastereomeric and enantiomeric excess (>99% de/ee). nih.govrsc.org
Substrate Control: The inherent stereochemistry of a complex substrate can be used to direct the formation of new stereocenters during the cyclization process.
These approaches are critical for synthesizing enantiomerically pure spiro compounds, which is essential for developing new therapeutic agents and chiral materials. rsc.org
Discovery of New Reactivity Modes and Deeper Mechanistic Understanding
A fundamental understanding of reaction mechanisms is essential for the rational design of new synthetic methods and for overcoming existing limitations. For spiroketone synthesis, this involves elucidating the intricate pathways of cyclization and rearrangement reactions. Modern computational chemistry, particularly Density Functional Theory (DFT), plays a pivotal role in this area. aip.org
DFT calculations allow researchers to model reaction pathways, compare the stability of various intermediates and transition states, and validate proposed mechanisms. aip.org This theoretical insight can explain unexpected experimental outcomes and guide the optimization of reaction conditions. For example, computational studies have been used to understand the mechanistic aspects of multicomponent reactions that form novel spiro-annulated systems. aip.org
Mechanistic investigations have also revealed surprising reactivity. Studies on the formation of spiroketals, which are structurally related to spiroketones, have shown that seemingly minor changes in reaction conditions, such as the concentration of an alcohol, can dramatically alter the reaction pathway and product distribution. nih.gov In some cases, enzymatic pathways involving oxidative rearrangements have been discovered for the formation of complex spiroketals in natural product biosynthesis, offering inspiration for novel biomimetic synthetic strategies. nih.gov Uncovering such novel reactivity modes is a key driver for innovation in the synthesis of this compound.
Rational Design and Synthesis of Functionalized this compound Analogues
The rigid spiro[4.6]undecane scaffold serves as an excellent platform for the development of new molecules with tailored properties. The rational design and synthesis of analogues, where specific functional groups are strategically placed on either the cyclopentanone or cycloheptane ring, is a major area of research. This approach aims to create derivatives with enhanced biological activity, improved pharmacokinetic profiles, or specific material properties.
For example, research into optically pure functionalized spiro nih.govnih.govundecane-1,5,9-triones demonstrated that these compounds could act as potent HIV-1 inhibitors. nih.govrsc.org The synthesis was achieved through a single-step, amino acid-catalyzed reaction that allowed for the introduction of various substituents, leading to the identification of lead compounds with better activity than the established antiretroviral drug azidothymidine (AZT). rsc.org A similar design strategy could be applied to the this compound core to explore new therapeutic areas. The synthesis of novel spiro-tetrahydroquinoline derivatives, which showed significant wound-healing properties, further illustrates the potential of designing functionalized spiro compounds for specific biological applications. nih.gov
Integration of Emerging Technologies, such as Artificial Intelligence and Machine Learning, in Spiroketone Research
The complexity of spiroketone synthesis and the vast chemical space of its potential derivatives make this area ripe for the integration of emerging technologies like artificial intelligence (AI) and machine learning (ML). nih.gov These computational tools are poised to revolutionize how researchers approach the design, synthesis, and analysis of complex molecules like this compound. mdpi.com
Applications of AI and ML in this field include:
Predictive Synthesis: AI algorithms can be trained on vast reaction databases to predict the most efficient synthetic routes to a target molecule, potentially saving significant time and resources in the lab. fishersci.co.uk
De Novo Drug Design: Machine learning models can generate novel molecular structures with desired properties, such as high binding affinity to a specific biological target. mdpi.com This could be used to design new libraries of this compound analogues for virtual screening.
Property Prediction: AI can predict various physicochemical and biological properties of a molecule, including its toxicity, solubility, and potential therapeutic activity, helping to prioritize the most promising candidates for synthesis and testing. mdpi.comnih.gov
Spectral Analysis: Recently, a machine learning model named DreaMS was developed to interpret mass spectra, enabling the rapid identification of previously unknown molecules without prior knowledge of their chemical structures. eurekalert.org Such tools could accelerate the discovery of new natural products containing spiroketone motifs.
The integration of AI promises to accelerate the pace of discovery in spiroketone chemistry, enabling researchers to navigate its complexities with greater efficiency and insight. nih.gov
Exploration of Undiscovered Applications for this compound
While the spiroketone motif is present in numerous natural products with diverse biological activities, the specific applications of this compound and its derivatives remain largely unexplored. mskcc.org The unique conformational constraints imposed by the spiro[4.6] system make it an intriguing scaffold for a variety of potential uses.
Future research will likely focus on screening libraries of this compound analogues against a wide range of biological targets. Based on the activities of other spirocyclic compounds, potential therapeutic areas of interest include:
Antiviral Agents: As demonstrated by spiro nih.govnih.govundecane derivatives that inhibit HIV-1. nih.govrsc.org
Anticancer Agents: Many spiro compounds have shown potent antiproliferative activity against various cancer cell lines. unimi.it
Wound Healing and Tissue Regeneration: Inspired by the demonstrated efficacy of spiro-tetrahydroquinolines. nih.gov
Central Nervous System (CNS) Disorders: The rigid structure could be used to design ligands with high selectivity for specific neurotransmitter receptors.
Beyond medicine, the chirality and rigidity of these molecules make them potential candidates for applications in asymmetric catalysis, where they could serve as novel chiral ligands to control the stereochemistry of chemical reactions. rsc.org The full potential of this compound is yet to be unlocked, representing a promising frontier for future chemical and biological discovery.
Q & A
Basic: What synthetic methodologies are most effective for producing Spiro[4.6]undecan-1-one, and how can its purity be verified?
Methodological Answer:
The Pinacol rearrangement is a primary method for synthesizing this compound, particularly under acidic conditions. Key factors include reaction temperature and acid concentration. For example, using concentrated sulfuric acid at 0°C favors cyclopentyl carbocation intermediates, leading to spiro[4.6]undecan-6-one, while higher temperatures (97°C) promote cyclohexyl carbocations, yielding spiro[5.5]undecan-1-one . Purity verification requires techniques like gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) to confirm structural integrity and detect byproducts. High-performance liquid chromatography (HPLC) is recommended for quantifying purity, especially when reaction conditions risk dehydration or diene formation .
Advanced: How do reaction conditions influence the selectivity of this compound formation in carbocation-driven rearrangements?
Methodological Answer:
Selectivity hinges on thermodynamic vs. kinetic control of carbocation intermediates. At lower temperatures (0°C), cyclopentyl carbocations dominate due to faster formation kinetics, favoring spiro[4.6]undecan-6-one. At higher temperatures (97°C), cyclohexyl carbocations become thermodynamically stable, leading to spiro[5.5]undecan-1-one . Computational studies (e.g., density functional theory, DFT) can model transition states to predict selectivity. Experimental validation should combine variable-temperature NMR and kinetic profiling to map energy barriers .
Basic: What spectroscopic techniques are critical for characterizing this compound’s structure?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR identify spiro junctions and carbonyl groups. For example, the ketone carbon in this compound typically resonates at ~210 ppm in ¹³C NMR .
- Infrared (IR) Spectroscopy : Confirms the carbonyl stretch (~1700 cm⁻¹) and absence of hydroxyl groups.
- X-ray Crystallography : Resolves spatial arrangements of the spirocyclic framework, critical for validating computational models .
Advanced: How can computational chemistry resolve contradictions in proposed mechanisms for this compound synthesis?
Methodological Answer:
Discrepancies in mechanistic pathways (e.g., carbocation vs. radical intermediates) can be addressed via multiscale modeling. For example:
- Molecular Dynamics (MD) : Simulate solvent effects on intermediate stability.
- DFT Calculations : Compare activation energies of competing pathways.
- Natural Bond Orbital (NBO) Analysis : Identify hyperconjugative interactions stabilizing intermediates.
Experimental corroboration requires isotopic labeling (e.g., ¹⁸O tracing in rearrangement reactions) and kinetic isotope effect (KIE) studies .
Basic: What biological activity has been reported for this compound derivatives, and how are these assays designed?
Methodological Answer:
this compound derivatives (e.g., Artemeriopolides A–D) exhibit antihepatoma cytotoxicity. Assays typically involve:
- In Vitro Cell Viability Tests : Use HepG2 cells with MTT or CCK-8 reagents to quantify IC₅₀ values .
- Apoptosis Assays : Flow cytometry with Annexin V/PI staining.
- Structure-Activity Relationship (SAR) Studies : Modify substituents on the spiro framework to isolate bioactive moieties .
Advanced: How can researchers ensure reproducibility in synthesizing this compound given its sensitivity to reaction conditions?
Methodological Answer:
- Standardized Protocols : Precisely control temperature (±1°C) and acid concentration (e.g., 98% H₂SO₄ vs. diluted).
- In Situ Monitoring : Use inline FTIR or Raman spectroscopy to track intermediate formation.
- Batch-to-Batch Analysis : Compare HPLC profiles across replicates to identify outliers.
Documentation must include raw data (e.g., chromatograms, spectral assignments) to align with principles of scientific integrity .
Basic: What analytical challenges arise in distinguishing this compound from structurally similar spiroketones?
Methodological Answer:
- Chromatographic Co-elution : Use tandem HPLC-MS with orthogonal columns (C18 vs. phenyl-hexyl) to separate isomers.
- High-Resolution Mass Spectrometry (HRMS) : Differentiate compounds with identical nominal masses but distinct exact masses (e.g., C₁₁H₁₆O vs. C₁₀H₁₈O₂).
- 2D NMR Techniques : NOESY or HSQC correlations resolve overlapping signals in crowded spectral regions .
Advanced: What strategies optimize the enantioselective synthesis of this compound for chiral drug discovery?
Methodological Answer:
- Asymmetric Catalysis : Chiral Brønsted acids (e.g., SPINOL-derived catalysts) induce enantioselectivity during carbocation formation.
- Kinetic Resolution : Use enzymes (e.g., lipases) to selectively hydrolyze one enantiomer.
- Dynamic Kinetic Asymmetric Transformation (DYKAT) : Combine chiral ligands (e.g., BINAP) with transition-metal catalysts to control stereochemistry .
Basic: How does the spirocyclic framework of this compound influence its physicochemical properties?
Methodological Answer:
- Lipophilicity : The spiro junction reduces conformational flexibility, enhancing membrane permeability (logP ~2.5).
- Thermal Stability : Differential scanning calorimetry (DSC) reveals decomposition temperatures >200°C due to rigid spiro architecture.
- Solubility : Poor aqueous solubility necessitates formulation studies with cyclodextrins or lipid-based carriers .
Advanced: How can machine learning predict novel this compound derivatives with desired bioactivity?
Methodological Answer:
- Data Curation : Compile structural (SMILES) and bioactivity data from public databases (ChEMBL, PubChem).
- Quantitative Structure-Activity Relationship (QSAR) Models : Train gradient-boosted trees or graph neural networks (GNNs) on cytotoxicity datasets.
- Generative Chemistry : Use variational autoencoders (VAEs) to design spiro derivatives with optimized ADMET profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
